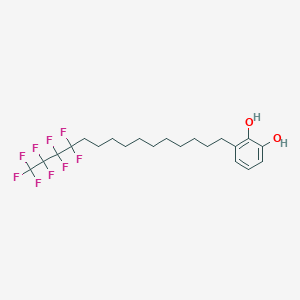![molecular formula C29H49NO6 B236818 (11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione CAS No. 127663-98-3](/img/structure/B236818.png)
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione is a natural product found in Micromonospora griseorubida with data available.
Scientific Research Applications
Synthetic Studies
- Asymmetric Synthesis: Researchers Yasuda, Ide, Matsumoto, and Nakata (1998) conducted a study on the asymmetric total synthesis of a related compound, contributing to the field of organic synthesis and chemical structure analysis (Yasuda et al., 1998).
Chemical Reactions and Properties
- Ketene Interconversion: Koch, Blanch, and Wentrup (2014) explored ketene-ketene interconversion, shedding light on the reactions and properties of related compounds (Koch et al., 2014).
- DNA Intercalation Studies: Diénès and Vogel (1996) examined the asymmetric synthesis and DNA intercalation of related compounds, contributing to the understanding of chemical interactions with biological molecules (Diénès & Vogel, 1996).
Novel Syntheses and Applications
- Triazafulvalene System: Uršič, Svete, and Stanovnik (2010) synthesized new compounds related to this chemical, expanding the library of organic compounds (Uršič et al., 2010).
- Electron Transfer Studies: Bhattacharya and Banerjee (1996) focused on the electron transfer between azide and nickel(IV) oxime imine complexes, offering insights into redox reactions (Bhattacharya & Banerjee, 1996).
Structural Analysis and Stereochemistry
- Stereochemistry of Cyclopeptide Alkaloids: Nisar et al. (2010) conducted a study on the stereochemistry and NMR data assignment of cyclopeptide alkaloids, which aids in understanding the structural aspects of similar compounds (Nisar et al., 2010).
properties
CAS RN |
127663-98-3 |
|---|---|
Molecular Formula |
C29H49NO6 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C29H49NO6/c1-9-25-18(2)12-10-11-13-24(31)20(4)16-21(5)28(19(3)14-15-26(32)35-25)36-29-27(33)23(30(7)8)17-22(6)34-29/h10-13,18-23,25,27-29,33H,9,14-17H2,1-8H3/b12-10+,13-11- |
InChI Key |
SEOGCBXINQPHTN-FAEGWCMCSA-N |
Isomeric SMILES |
CCC1C(/C=C/C=C\C(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
synonyms |
mycinamicin VIII |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)